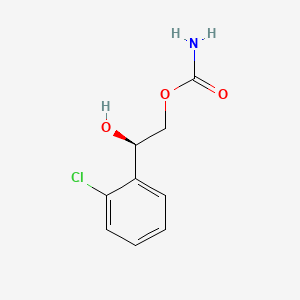

(R)-Carisbamate

Description

Properties

IUPAC Name |

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194085-74-0 | |

| Record name | RWJ-452399 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RWJ-452399 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Carisbamate

(R)-Carisbamate, a chiral molecule with the systematic IUPAC name [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate, is a compound of significant interest in the field of drug development. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical and biological properties, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a carbamate ester characterized by a chiral center at the carbon atom bearing the hydroxyl and 2-chlorophenyl groups. The "(R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate |

| SMILES | C1=CC=C(C(=C1)--INVALID-LINK--O)Cl[1] |

| Molecular Formula | C₉H₁₀ClNO₃[1] |

| CAS Number | 194085-74-0[1] |

| Molecular Weight | 215.63 g/mol [1] |

Stereochemistry

The stereochemistry of Carisbamate is a critical determinant of its pharmacological profile. The molecule possesses a single chiral center, giving rise to two enantiomers: this compound and (S)-Carisbamate. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration based on the arrangement of substituents around the chiral carbon. For this compound, the priority of the substituents is as follows: -OH > -C₆H₄Cl > -CH₂OC(O)NH₂ > -H. The spatial arrangement of these groups in a counter-clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the viewer defines the (R)-configuration.

The distinct three-dimensional arrangement of each enantiomer can lead to differential interactions with chiral biological targets such as enzymes and receptors, resulting in varied efficacy and safety profiles.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in publicly accessible literature. The following table summarizes available computed data and qualitative solubility information.

| Property | Value | Source |

| XLogP3 | 1.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism of action of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, Carisbamate reduces neuronal excitability.

The interaction of this compound with VGSCs can be visualized as a multi-step process:

Figure 1. Signaling pathway of this compound's interaction with voltage-gated sodium channels.

Experimental Protocols

Enantioselective Synthesis of this compound

Figure 2. A logical workflow for the enantioselective synthesis of this compound.

Chiral Separation of Carisbamate Enantiomers

The separation of (R)- and (S)-Carisbamate can be achieved using chiral High-Performance Liquid Chromatography (HPLC). A general protocol for such a separation would involve the following steps:

1. Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating enantiomers of carbamate-containing compounds.

2. Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with a reasonable retention time.

3. Method Parameters:

- Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

- Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

- Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., around 220 nm).

4. Sample Preparation: The racemic mixture of Carisbamate is dissolved in a suitable solvent, typically the mobile phase, to an appropriate concentration.

5. Injection and Data Analysis: The sample is injected onto the HPLC system, and the retention times of the two enantiomer peaks are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R)- and (S)-enantiomers.

Figure 3. A logical workflow for the chiral separation of Carisbamate enantiomers.

Conclusion

This compound is a chiral compound with a well-defined chemical structure and stereochemistry that are integral to its biological activity. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. While detailed experimental data on its physicochemical properties and a specific, replicable synthesis protocol are not widely published, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further research to fully characterize its experimental properties and optimize its synthesis is warranted.

References

In Vitro Neuroprotective Properties of (R)-Carisbamate: A Technical Guide

(R)-Carisbamate, a novel neuromodulator, has demonstrated significant neuroprotective effects in preclinical in vitro studies. This technical guide provides an in-depth overview of its neuroprotective properties, focusing on quantitative data from key experiments, detailed methodologies, and the putative signaling pathways involved.

Core Findings: Neuroprotection in an In Vitro Model of Status Epilepticus-Like Injury

This compound has been shown to be effective in preventing neuronal death when administered after a status epilepticus (SE)-like injury in cultured hippocampal neurons.[1][2] This neuroprotective effect is observed independently of its anticonvulsant properties.[2]

Quantitative Data on Neuroprotection

The neuroprotective efficacy of this compound was quantified in a model utilizing low magnesium (Mg²⁺) treatment to induce an SE-like injury in cultured hippocampal neurons. Treatment with this compound (200 µM) for 12 hours immediately following the injury resulted in a significant reduction in neuronal death.[1][2]

| Treatment Group | Neuronal Death (%) | Data Source |

| Control (Sham) | 10.5 ± 2.1 | |

| Low Mg²⁺ Injury | 45.2 ± 3.5 | |

| Low Mg²⁺ Injury + this compound (200 µM) | 15.8 ± 2.8 |

In addition to its neuroprotective effects, this compound also demonstrated the ability to prevent the development and expression of spontaneous recurrent epileptiform discharges (SREDs) that typically follow such an injury.

| Parameter | Low Mg²⁺ Injury | Low Mg²⁺ Injury + this compound (200 µM) | Data Source |

| SRED Frequency (episodes/30 min) | 8.2 ± 3.6 | 0.58 ± 0.14 | |

| SRED Duration (s) | 152.4 ± 14.13 | 77.6 ± 9.45 |

Experimental Protocols

The primary in vitro model used to assess the neuroprotective properties of this compound involves inducing an SE-like injury in cultured hippocampal neurons.

Hippocampal Neuronal Culture and SE-Like Injury Model

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

-

SE-Like Injury Induction: To mimic status epilepticus, the neuronal cultures are exposed to a low magnesium (Mg²⁺) medium for 3 hours. This removal of the Mg²⁺ block from NMDA receptors leads to their prolonged activation, excessive calcium (Ca²⁺) influx, and subsequent excitotoxic cell death pathways.

-

This compound Treatment: Immediately following the 3-hour low Mg²⁺ treatment, the cultures are treated with this compound (200 µM) for 12 hours.

-

Washout and Assessment: The drug is then washed out, and neuronal viability and electrophysiological properties are assessed 24 hours later.

Assessment of Neuroprotection

Neuronal death is typically quantified using fluorescent viability assays, such as co-staining with fluorescein diacetate (FDA) to identify live cells and propidium iodide (PI) to identify dead cells.

Electrophysiological Recordings

Whole-cell patch-clamp recordings are used to measure spontaneous recurrent epileptiform discharges (SREDs) and other electrophysiological parameters to assess the long-term effects of the initial injury and the impact of this compound treatment.

Putative Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the neuroprotective effects of this compound are still under investigation. However, its known pharmacological activities suggest the involvement of several key pathways.

Modulation of Voltage-Gated Sodium Channels

This compound is known to inhibit voltage-gated sodium channels (VGSCs) in a concentration-, voltage-, and use-dependent manner. This action reduces neuronal hyperexcitability and sustained repetitive firing, which are key contributors to excitotoxic neuronal injury. The IC₅₀ for the inhibition of rat Nav1.2 has been reported to be 68 µM, and for voltage-gated sodium channels in rat hippocampal neurons, it is 89 µM.

This compound's inhibition of voltage-gated sodium channels.

Attenuation of Excitotoxicity

By reducing excessive neuronal firing, this compound likely mitigates the downstream effects of excitotoxicity, including the massive influx of calcium and the activation of cell death pathways. While direct effects on glutamate receptors have not been extensively detailed in the context of neuroprotection, the suppression of glutamate transmission has been noted.

References

- 1. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Carisbamate: An In-Depth Technical Guide to its Anticonvulsant Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate, an investigational neuromodulator, has demonstrated a broad spectrum of activity in preclinical models of epilepsy, positioning it as a candidate for the treatment of various seizure types, including those resistant to current therapies. This technical guide provides a comprehensive overview of the anticonvulsant profile of this compound, detailing its efficacy in key preclinical models, its proposed mechanisms of action, and the experimental protocols utilized in its evaluation.

Preclinical Anticonvulsant Efficacy

This compound has been evaluated in a range of preclinical seizure models, demonstrating its potential to both raise the seizure threshold and prevent seizure spread. Its potency has been compared to several marketed antiepileptic drugs (AEDs), highlighting its promising profile.

Data Presentation: Quantitative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the anticonvulsant efficacy of this compound in various preclinical models.

| Model | Species | Endpoint | This compound ED₅₀ / Efficacy | Reference |

| Maximal Electroshock (MES) | Mouse | Abolition of tonic hindlimb extension | Potency ranked 4th out of 9 marketed AEDs | [Novak et al., 2007, as cited in multiple sources] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Abolition of clonic seizures | Potency ranked 1st out of 9 marketed AEDs | [Novak et al., 2007, as cited in multiple sources] |

| Subcutaneous Bicuculline | Mouse | Abolition of clonic seizures | Potency ranked 2nd out of 9 marketed AEDs | [Novak et al., 2007, as cited in multiple sources] |

| Subcutaneous Picrotoxin | Mouse | Abolition of clonic seizures | Potency ranked 1st out of 9 marketed AEDs | [Novak et al., 2007, as cited in multiple sources] |

| Kainate-Induced Seizures | Rat | Reduction in motor seizure frequency | Significant reduction at 10 and 30 mg/kg (i.p.); 74% reduction at 30 mg/kg[1] | Grabenstatter et al., 2008 |

| Cultured Hippocampal Neurons | Rat | Inhibition of SREDs¹ | ED₅₀ = 58.75 ± 2.43 μM[2] | Deshpande et al., 2008 |

| GAERS² Model of Absence Seizures | Rat | Suppression of spike-and-wave discharges | Dose-dependent reduction; complete suppression at 30 and 60 mg/kg[3] | Francois et al., 2008 |

| Symptomatic Infantile Spasms Model | Rat | Reduction in behavioral spasms | Dose-dependent reduction at 30 and 60 mg/kg | Scantlebury et al., 2010 |

¹Spontaneous Recurrent Epileptiform Discharges ²Genetic Absence Epilepsy Rats from Strasbourg

Mechanism of Action

The primary mechanism of action for this compound is believed to be the inhibition of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.2 subtype. This action leads to a reduction in neuronal hyperexcitability.

Inhibition of Voltage-Gated Sodium Channels

This compound produces a concentration-, voltage-, and use-dependent inhibition of rat Nav1.2 channels with an IC₅₀ value of 68 µM. In cultured rat hippocampal neurons, it blocks voltage-gated sodium channels with an IC₅₀ of 89 µM and inhibits the repetitive firing of action potentials. This inhibition of repetitive firing is a key characteristic of many established anticonvulsant drugs.

Modulation of Glutamatergic Neurotransmission

Studies have indicated that this compound can reduce glutamatergic transmission through a presynaptic, action potential-dependent mechanism. This effect contributes to the overall reduction in excitatory signaling in the brain.

Potential GABAergic Modulation

Some evidence suggests that Carisbamate may have a modulatory effect on GABAergic neurotransmission. However, this appears to be a secondary mechanism and is less well-characterized than its effects on sodium channels. One study noted that Carisbamate's depression of excitatory synaptic transmission was opposed by the GABA-A receptor antagonist picrotoxin, suggesting a potential presynaptic chloride conductance activation.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Maximal Electroshock (MES) Test

-

Objective: To assess the ability of a compound to prevent the spread of a seizure.

-

Apparatus: An electroconvulsive shock device with corneal electrodes.

-

Procedure:

-

Animals (mice or rats) are administered the test compound, vehicle, or a standard anticonvulsant (e.g., Phenytoin) via a specified route (e.g., intraperitoneally, i.p.).

-

At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.

-

The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test

-

Objective: To evaluate the ability of a compound to raise the seizure threshold.

-

Apparatus: Observation cages.

-

Procedure:

-

Animals (typically mice) are pre-treated with the test compound, vehicle, or a standard anticonvulsant (e.g., Ethosuximide).

-

Following the pre-treatment period, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously (e.g., 85 mg/kg in mice).

-

Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures during the observation period. The ED₅₀ is the dose that protects 50% of the animals.

-

Kainate-Induced Seizure Model

-

Objective: To evaluate the efficacy of a compound in a model of temporal lobe epilepsy with spontaneous recurrent seizures.

-

Procedure:

-

Epilepsy is induced in rats by repeated low-dose injections of kainic acid until status epilepticus is established.

-

After a latent period, the animals develop spontaneous recurrent motor seizures.

-

Animals are treated with the test compound or vehicle, and seizure frequency and severity are monitored and compared to a baseline period.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the anticonvulsant spectrum of this compound.

References

- 1. A new potential AED, carisbamate, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Carisbamate: A Technical Guide on its Potential Antiepileptogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Carisbamate (also referred to as Carisbamate or CRS) is an investigational neuromodulator with a broad spectrum of anticonvulsant activity demonstrated in numerous preclinical models of epilepsy.[1][2] While its precise mechanism of action is not fully elucidated, evidence points towards a multi-target profile, primarily involving the modulation of voltage-gated ion channels.[3][4] This technical guide provides a comprehensive overview of the existing preclinical and clinical data on this compound, with a specific focus on its potential antiepileptogenic effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic underpinnings of this compound.

Mechanism of Action

This compound's antiepileptic effects are believed to stem from its interaction with several key neuronal targets that regulate excitability. The primary mechanisms identified to date include the inhibition of voltage-gated sodium channels and T-type voltage-gated calcium channels.[5]

Voltage-Gated Sodium Channel Inhibition

This compound has been shown to inhibit voltage-gated sodium channels (VGSCs) in a concentration-, voltage-, and use-dependent manner. This action is crucial as VGSCs are responsible for the initiation and propagation of action potentials, and their hyperexcitability is a hallmark of epilepsy. Studies have demonstrated that this compound blocks the Nav1.2 isoform, which is highly expressed in the hippocampus, a brain region often implicated in seizure generation. This inhibition of VGSCs leads to a reduction in the repetitive firing of action potentials in hippocampal neurons.

T-Type Voltage-Gated Calcium Channel Blockade

In addition to its effects on sodium channels, this compound has been found to block T-type voltage-gated calcium channels (Cav3.1). This action is significant as T-type calcium channels contribute to neuronal excitability and have been implicated in the pathophysiology of certain types of epilepsy. The blockade of these channels by this compound leads to a decrease in intracellular calcium influx, which is thought to contribute to its neuroprotective and anti-seizure properties.

Other Potential Mechanisms

Some studies suggest that this compound may also exert its effects through other mechanisms, including the modulation of hyperpolarization-activated cation currents (Ih) and potentially increasing GABA-mediated chloride conductance. Furthermore, it has been shown to suppress glutamate transmission in the dentate gyrus.

Preclinical Evidence of Antiepileptic and Antiepileptogenic Effects

This compound has demonstrated a broad spectrum of activity in various animal models of seizures and epilepsy. These studies provide crucial insights into its potential therapeutic applications.

Anticonvulsant Activity in Acute Seizure Models

This compound has shown efficacy in several conventional screening models for antiepileptic drugs, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.

Efficacy in Chronic Epilepsy Models

More compelling evidence for its potential comes from studies on chronic epilepsy models. This compound has been shown to:

-

Delay kindling acquisition.

-

Reduce the frequency of spontaneous seizures in the kainic acid and lithium-pilocarpine models of temporal lobe epilepsy.

-

Suppress spike-wave discharges in the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model.

-

Acutely suppress spasms in a rat model of symptomatic infantile spasms.

Evidence for Antiepileptogenic Effects

Antiepileptogenesis refers to the prevention or modification of the process by which a normal brain becomes epileptic. Some preclinical studies have suggested that this compound may possess antiepileptogenic properties. For instance, in the lithium-pilocarpine model, its administration has been linked to a reduction in the development of spontaneous seizures. However, it is important to note that in a post-traumatic rat epilepsy model, no significant antiepileptogenic effects were observed.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Preparation | IC50 / Effect | Reference |

| Voltage-Gated Sodium Channels (Nav1.2) | Rat Hippocampal Neurons | IC50: 89 µM | |

| Voltage-Gated Sodium Channels (rat Nav1.2) | Whole-cell patch clamp | IC50: 68 µM | |

| T-Type Calcium Channels (Cav3.1) | HEK tsA-201 cells | Significant decrease in Ca2+ flux at 100 µM and 300 µM | |

| Hyperpolarization-activated cation current (Ih) | GH3 cells | IC50: 38 µM | |

| Repetitive Action Potential Firing | Rat Hippocampal Neurons | 46% inhibition at 30 µM, 87% inhibition at 100 µM | |

| Spontaneous Recurrent Epileptiform Discharges (SREDs) | Cultured Hippocampal Neurons | ED50: 58.75 ± 2.43 μM |

Table 2: In Vivo Efficacy of this compound in Animal Models of Epilepsy

| Animal Model | Effect | Dosage | Reference |

| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Dose-dependent reduction of spike-and-wave discharges; total suppression at higher doses. | 10, 30, and 60 mg/kg | |

| Wistar Audiogenic Sensitive (AS) rat | Increased latency to tonic seizures; complete suppression of wild running and tonic seizures at higher doses. | 10, 20, and 30 mg/kg | |

| Rat model of symptomatic infantile spasms | Acutely reduced behavioral and electroclinical spasms. | 30 and 60 mg/kg | |

| Kainate-induced epilepsy | Reduced frequency of spontaneous seizures. | Not specified | |

| Lithium-pilocarpine model | Delayed or prevented induced epilepsy. | Not specified |

Clinical Development and Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy in humans. It has been investigated as an add-on therapy for drug-resistant focal epilepsy and for Lennox-Gastaut syndrome (LGS).

While some Phase II trials showed efficacy in patients with focal onset seizures, larger Phase III trials for this indication did not consistently demonstrate significant seizure reduction across the studied dose range. A Cochrane review concluded that while this compound might show some efficacy as an adjunctive therapy for drug-resistant focal epilepsy, the evidence for many outcomes was of low certainty.

More recently, this compound has received orphan drug designation from the FDA for the potential treatment of LGS. A Phase III trial to evaluate its efficacy and safety in patients with LGS-related seizures is planned. A Phase I pharmacokinetic study in adult and pediatric patients with LGS has been completed.

Experimental Protocols

Understanding the methodologies used in the preclinical evaluation of this compound is crucial for interpreting the data. Below are detailed descriptions of key experimental protocols.

In Vitro Electrophysiology

-

Whole-Cell Patch Clamp Recording: This technique was used to measure the effect of this compound on voltage-gated sodium and T-type calcium channels.

-

Cell Preparation: Cultured rat hippocampal neurons or HEK tsA-201 cells transfected with the channel of interest were used.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents across the membrane in response to voltage steps.

-

Data Analysis: The concentration-response curves were generated to calculate the IC50 values.

-

Animal Models of Epilepsy

-

Lithium-Pilocarpine Model of Temporal Lobe Epilepsy:

-

Induction: Rats are pre-treated with lithium chloride, followed by an injection of pilocarpine to induce status epilepticus (SE).

-

Treatment: this compound or vehicle is administered after the onset of SE.

-

Endpoint: The development of spontaneous recurrent seizures is monitored over time using video-EEG to assess the antiepileptogenic effect.

-

-

Kainic Acid Model of Temporal Lobe Epilepsy:

-

Induction: Kainic acid is administered to induce SE.

-

Electrophysiology: In vitro hippocampal slices from these animals are used to record neuronal excitability and intracellular calcium levels in CA3 pyramidal neurons.

-

Treatment: this compound is bath-applied to the slices to assess its effect on kainic acid-induced hyperexcitability and calcium influx.

-

-

Genetic Absence Epilepsy Rat from Strasbourg (GAERS):

-

Model: This is a genetic model that spontaneously exhibits absence-like seizures characterized by spike-and-wave discharges (SWDs) on the EEG.

-

Recording: Rats are implanted with cortical electrodes to record the EEG.

-

Treatment: this compound is administered, and the duration and frequency of SWDs are quantified.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanisms of action for this compound.

Experimental Workflow for Antiepileptogenesis Study

Caption: Workflow for assessing antiepileptogenic effects.

Conclusion and Future Directions

This compound is a promising investigational antiepileptic drug with a multi-target mechanism of action. Preclinical studies have consistently demonstrated its broad-spectrum anticonvulsant activity and have suggested potential antiepileptogenic effects in certain models. While clinical trial results for focal epilepsy have been mixed, its development for Lennox-Gastaut syndrome is ongoing.

Future research should focus on:

-

Further elucidating the relative contribution of its different molecular targets to its overall therapeutic effect.

-

Conducting well-designed, long-term preclinical studies in various models of epileptogenesis to definitively establish its disease-modifying potential.

-

Identifying potential biomarkers that could predict patient response to this compound treatment.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound. Continued investigation into its unique pharmacological profile will be crucial in determining its ultimate place in the therapeutic armamentarium for epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carisbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]

- 5. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Administering (R)-Carisbamate in Rodent Models of Seizures

For Researchers, Scientists, and Drug Development Professionals

(R)-Carisbamate (also known as Carisbamate, YKP509, and RWJ-333369) is an investigational neuromodulator that has demonstrated broad-spectrum anticonvulsant activity in various preclinical rodent models of seizures.[1][2][3] These application notes provide a comprehensive overview of the administration of this compound in these models, including detailed experimental protocols, quantitative efficacy data, and visualizations of experimental workflows and proposed mechanisms of action.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several rodent models of seizures, demonstrating a dose-dependent reduction in seizure activity. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Rat Models of Seizures

| Rodent Model | Seizure Type | Dosing (mg/kg, i.p.) | Key Findings | Reference(s) |

| Kainate-Induced Epilepsy | Spontaneous Motor Seizures | 10 | Significant reduction in motor seizure frequency. | [2][4] |

| 30 | Complete cessation of seizures in 7 out of 8 animals during a 6-hour post-drug epoch. | |||

| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Absence Seizures (Spike-and-Wave Discharges) | 10, 30, 60 | Dose-dependent reduction in the expression of spike-and-wave discharges. | |

| 30, 60 | Complete suppression of spike-and-wave discharges at 40 minutes post-injection. | |||

| Wistar Audiogenic Sensitive (AS) Rat | Tonic-Clonic Seizures | 10 | Increased latency to the first running episode and a 327% increase in latency to tonic seizures. | |

| 20, 30 | Complete prevention of wild running and tonic seizures. | |||

| Symptomatic Infantile Spasms Model | Behavioral and Electroclinical Spasms | 10 | No significant effect. | |

| 30, 60 | Acute reduction in both behavioral and electroclinical spasms. |

Table 2: Efficacy of this compound in Mouse Models of Seizures

| Rodent Model | Seizure Type | Dosing (mg/kg, p.o.) | Key Findings | Reference(s) |

| Maximal Electroshock (MES) Seizure | Generalized Tonic-Clonic | ED₅₀ = 9.67 | Effective in reducing MES-induced seizures. | |

| Pentylenetetrazol (PTZ) Seizure | Myoclonic Seizures | Not explicitly stated for Carisbamate, but this model is commonly used for screening anticonvulsants. | The PTZ model is effective for evaluating compounds that enhance GABAergic transmission. |

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound in rodent seizure models are provided below.

This compound Formulation and Administration

a. Vehicle Preparation:

-

10% Solutol-HS-15: This vehicle has been successfully used for the intraperitoneal administration of this compound in rats.

-

0.5% Methylcellulose: This is another common vehicle for oral and intraperitoneal administration.

-

To prepare a 0.5% methylcellulose solution:

-

Heat approximately one-third of the final required volume of sterile water to 70-80°C.

-

While stirring, slowly add the methylcellulose powder to the heated water to create a suspension.

-

Add the remaining two-thirds of the volume as ice-cold sterile water to the suspension.

-

Continue stirring the solution in a cold room or on ice until it becomes clear.

-

-

b. Drug Preparation:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Suspend the this compound powder in the chosen vehicle (e.g., 10% Solutol-HS-15 or 0.5% methylcellulose).

-

Ensure the suspension is homogenous before each administration.

c. Administration Route:

-

Intraperitoneal (i.p.) Injection: This is a common route for rapid systemic delivery in rodent studies. Injections are typically made into the lower right quadrant of the abdomen to avoid the midline and internal organs.

-

Oral Gavage (p.o.): This route mimics the clinical route of administration for many drugs.

Rodent Seizure Models and this compound Administration Protocols

a. Kainate-Induced Epilepsy Model (Rat)

This model induces spontaneous recurrent motor seizures that resemble human temporal lobe epilepsy.

Protocol:

-

Induction of Status Epilepticus: Administer repeated low-dose intraperitoneal injections of kainic acid (5 mg/kg) every hour to male Sprague-Dawley rats.

-

Continue injections until the rats have experienced convulsive status epilepticus (characterized by continuous seizures) for at least 3 hours.

-

Post-Induction Monitoring: Allow the rats to recover. Spontaneous seizures typically begin to occur after a latent period.

-

This compound Administration: Once spontaneous seizures are established, administer this compound or vehicle via intraperitoneal injection. A crossover design, where each animal receives both the drug and vehicle on alternate days, can be employed to control for individual variations in seizure frequency.

-

Seizure Assessment: Monitor seizure activity through continuous video recording. Seizures can be scored behaviorally using a modified Racine scale.

b. Maximal Electroshock (MES) Seizure Model (Mouse and Rat)

This model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

-

Drug Administration: Administer this compound or vehicle orally (p.o.) to mice or rats.

-

Anesthesia: Prior to stimulation, apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

-

Seizure Induction: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.

-

Assessment: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure.

c. Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse and Rat)

This model is used to identify compounds that can prevent myoclonic seizures, often by enhancing GABAergic neurotransmission.

Protocol:

-

PTZ Preparation: Dissolve pentylenetetrazol in 0.9% saline.

-

Drug Administration: Administer this compound or vehicle via the desired route (i.p. or p.o.).

-

Seizure Induction: After an appropriate pre-treatment time, administer PTZ subcutaneously or intraperitoneally. A recommended dose for mice is 30-35 mg/kg. For rats, a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later can be effective.

-

Assessment: Observe the animals for the onset and severity of seizures, which can be scored using a modified Racine scale.

d. Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

GAERS are a well-established genetic model for absence epilepsy, characterized by spontaneous spike-and-wave discharges.

Protocol:

-

Animal Model: Use adult GAERS rats that exhibit spontaneous spike-and-wave discharges.

-

EEG Recording: For accurate assessment, animals should be implanted with cortical electrodes for electroencephalogram (EEG) monitoring.

-

Drug Administration: Administer this compound or vehicle intraperitoneally.

-

Assessment: Record and quantify the duration and frequency of spike-and-wave discharges from the EEG recordings before and after drug administration.

e. Wistar Audiogenic Sensitive (AS) Rat Model

These rats are genetically susceptible to seizures induced by loud sounds.

Protocol:

-

Animal Model: Use Wistar AS rats.

-

Drug Administration: Administer this compound or vehicle intraperitoneally.

-

Seizure Induction: Expose the rats to a high-intensity acoustic stimulus (e.g., 120 dB) for up to 1 minute.

-

Assessment: Record the occurrence, latency, and duration of wild running and tonic seizures.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, visualize a typical experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for testing this compound in the kainate-induced seizure model in rats.

Caption: Proposed mechanism of action of this compound in reducing neuronal hyperexcitability.

References

- 1. Kindling of audiogenic seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new potential AED, carisbamate, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. A new potential AED, carisbamate, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing (R)-Carisbamate Activity in In Vitro Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is a novel neuromodulatory compound that has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical seizure models. Understanding its mechanism of action and efficacy in controlled in vitro systems is crucial for its continued development and for elucidating the underlying pathophysiology of epilepsy. These application notes provide detailed protocols for utilizing common in vitro seizure models to assess the activity of this compound. The described models include primary hippocampal and cortical neuron cultures and acute brain slice preparations, with epileptiform activity induced by chemical convulsants. Electrophysiological activity can be monitored using patch-clamp techniques or multi-electrode arrays (MEAs).

Mechanism of Action of this compound

This compound is understood to exert its anticonvulsant effects through multiple mechanisms, primarily by modulating voltage-gated ion channels. Its principal mode of action is the use-dependent blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials. By inhibiting these channels, this compound can reduce neuronal hyperexcitability. Additionally, studies have indicated that this compound can inhibit T-type calcium channels and hyperpolarization-activated cation currents (Ih), further contributing to its dampening effect on aberrant neuronal firing. There is also evidence to suggest an effect on chloride conductances, which may enhance inhibitory neurotransmission.

Data Presentation: Efficacy of this compound in In Vitro Models

The following tables summarize the quantitative data on the inhibitory effects of this compound across various in vitro seizure models.

| Target | In Vitro Model | Parameter | Value |

| Voltage-Gated Sodium Channels (VGSCs) | Whole-cell patch clamp (rat Nav1.2) | IC50 | 68 µM at -67 mV |

| Voltage-Gated Sodium Channels (VGSCs) | Whole-cell patch clamp (rat hippocampal neurons) | IC50 | 89 µM at -67 mV |

| Transient Sodium Current (INa(T)) | Whole-cell patch clamp (GH3 cells) | IC50 | 56.4 µM |

| Late Sodium Current (INa(L)) | Whole-cell patch clamp (GH3 cells) | IC50 | 11.4 µM |

| Hyperpolarization-Activated Cation Current (Ih) | Whole-cell patch clamp (GH3 cells) | IC50 | 38 µM |

| In Vitro Model | Parameter | Concentration | Inhibition |

| Cultured Rat Hippocampal Neurons | Repetitive Firing | 30 µM | 46% |

| Cultured Rat Hippocampal Neurons | Repetitive Firing | 100 µM | 87% |

| Rat Piriform Cortical Slices | Mg2+-free induced seizure-like discharges | 50-200 µM | Inhibition |

| Rat Piriform Cortical Slices | 4-AP induced seizure-like discharges | 50-200 µM | Inhibition |

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture for Electrophysiology

This protocol details the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups for subsequent electrophysiological analysis.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Coating of Culture Surface:

-

Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

-

The following day, wash the surfaces three times with sterile water and allow them to dry completely.

-

Apply 5 µg/mL laminin in sterile PBS and incubate for at least 2 hours at 37°C before plating neurons.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the uterine horns and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Isolate the embryos and dissect the hippocampi in a sterile environment.

-

Transfer the hippocampal tissue to a 15 mL conical tube containing 5 mL of 0.25% Trypsin-EDTA and 50 µL of DNase I.

-

Incubate at 37°C for 15 minutes, gently inverting the tube every 5 minutes.

-

Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Plating and Culture:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto the prepared culture surfaces at a density of 2 x 10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days. Neurons are typically ready for electrophysiological recordings after 10-14 days in vitro (DIV).

-

Protocol 2: Acute Brain Slice Preparation and Induction of Epileptiform Activity

This protocol describes the preparation of acute brain slices and the induction of seizure-like activity using 4-aminopyridine (4-AP) or low-magnesium artificial cerebrospinal fluid (aCSF).[1][2][3][4][5]

Materials:

-

Young adult rats or mice (P21-P40)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

-

Artificial cerebrospinal fluid (aCSF)

-

4-aminopyridine (4-AP)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools

-

Recovery chamber

-

Recording chamber

Procedure:

-

Preparation:

-

Prepare ice-cold cutting solution and aCSF, and continuously bubble with carbogen for at least 30 minutes prior to use. The cutting solution is typically a modified aCSF with reduced calcium and increased magnesium or sucrose to minimize excitotoxicity during slicing.

-

aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.

-

-

Brain Extraction and Slicing:

-

Anesthetize and decapitate the animal according to approved IACUC protocols.

-

Rapidly dissect the brain and place it in the ice-cold cutting solution.

-

Mount the brain onto the vibratome stage and prepare coronal or horizontal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, piriform cortex).

-

Immediately transfer the slices to a recovery chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour.

-

-

Induction of Epileptiform Activity:

-

4-AP Model: Transfer a slice to the recording chamber and perfuse with aCSF containing 50-100 µM 4-AP. Epileptiform discharges typically appear within 15-30 minutes.

-

Low-Magnesium Model: Transfer a slice to the recording chamber and perfuse with aCSF in which MgSO4 has been omitted or reduced to a low concentration (e.g., 0.25 mM). Seizure-like events will develop over a period of 10-20 minutes.

-

-

Electrophysiological Recording:

-

Record spontaneous or evoked field potentials or perform whole-cell patch-clamp recordings from individual neurons to assess the effects of this compound on the induced epileptiform activity.

-

Protocol 3: Multi-Electrode Array (MEA) Assay for Seizure Liability

This protocol outlines the use of a multi-electrode array (MEA) system to assess the effects of this compound on neuronal network activity.

Materials:

-

Primary cortical or hippocampal neurons (prepared as in Protocol 1)

-

MEA plates (e.g., 48-well)

-

MEA recording system and software

-

Culture medium and supplements

Procedure:

-

Cell Plating on MEA:

-

Coat the MEA plates with Poly-D-lysine and laminin as described in Protocol 1.

-

Plate the dissociated neurons onto the MEA at a density that allows for the formation of a functional network (typically 1-2 x 10^5 cells/well for a 48-well plate).

-

Culture the neurons for at least 14-21 days to allow for the development of mature, spontaneous network activity.

-

-

Baseline Recording:

-

Place the MEA plate in the recording system and allow the temperature to equilibrate to 37°C.

-

Record baseline spontaneous neuronal activity (spikes, bursts, network bursts) for at least 10-20 minutes.

-

-

Compound Application and Recording:

-

Prepare a stock solution of this compound and dilute it to the desired final concentrations in pre-warmed culture medium.

-

Apply the different concentrations of this compound to the wells. Include a vehicle control.

-

Record the neuronal network activity for a defined period (e.g., 30-60 minutes) after compound application.

-

-

Data Analysis:

-

Use the MEA software to analyze the recorded data. Key parameters to quantify include:

-

Mean firing rate

-

Burst frequency and duration

-

Network burst frequency and synchrony

-

-

Compare the changes in these parameters in the this compound-treated wells to the vehicle control to determine the compound's effect on neuronal network excitability.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for in vitro seizure model experiments.

Caption: Logical flow of this compound's anticonvulsant effect.

References

- 1. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]

- 2. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Quality Seizure-Like Activity from Acute Brain Slices Using a Complementary Metal-Oxide-Semiconductor High-Density Microelectrode Array System [jove.com]

- 4. High and Low-Frequency Stimulation Effect on Epileptiform Activity in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracerebral Administration of (R)-Carisbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate, a novel neuromodulator, has demonstrated significant neuroprotective and anticonvulsant properties in various preclinical models of epilepsy.[1][2][3][4][5] Its primary mechanism of action is believed to involve the inhibition of voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and reduction of pathological firing. While systemic administration has been the focus of many studies, direct intracerebral administration offers a powerful tool for investigating its localized effects on specific brain circuits and for exploring its therapeutic potential with reduced systemic exposure.

These application notes provide a detailed experimental design for the intracerebral administration of this compound in a rodent model, summarizing key quantitative data from relevant studies and offering comprehensive protocols for its use.

Data Presentation

The following tables summarize quantitative data from studies on Carisbamate, providing insights into its efficacy and experimental parameters.

Table 1: Efficacy of Carisbamate in a Rat Model of Temporal Lobe Epilepsy

| Dosage (mg/kg, i.p.) | Outcome | Reference |

| 30, 60, 90, 120 | Reduced severity of status epilepticus, strong neuroprotection in hippocampus, cortices, thalamus, and amygdala. | [François et al., 2011] |

| 90, 120 | Prevented mossy fiber sprouting in the dentate gyrus. | [François et al., 2011] |

| 90, 120 | Delayed or suppressed the occurrence of spontaneous motor seizures. | [François et al., 2011] |

Table 2: Effect of Carisbamate on Spasms in a Rat Model of Infantile Spasms

| Dosage (mg/kg, i.p.) | Outcome | Reference |

| 10 | No significant effect on behavioral spasms. | [Scioscia et al., 2013] |

| 30, 60 | Acutely reduced behavioral and electroclinical spasms. | [Scioscia et al., 2013] |

| 60 | No significant sedation or mortality observed. | [Scioscia et al., 2013] |

Table 3: In Vitro Effects of Carisbamate on Neuronal Activity

| Concentration | Model System | Outcome | Reference |

| 200 µM | Cultured hippocampal neurons | Prevented the development and expression of spontaneous recurrent epileptiform discharges (SREDs) and prevented neuronal death. | [Deshpande et al., 2008] |

| 68 µM (IC50) | Rat Nav1.2 channels | Concentration-, voltage-, and use-dependent inhibition. | [Liu et al., 2008] |

| 89 µM (IC50) | Rat hippocampal neurons | Blocked voltage-gated sodium channels. | [Liu et al., 2008] |

| 30 µM | Rat hippocampal neurons | Inhibited repetitive firing of action potentials by 46%. | [Liu et al., 2008] |

| 100 µM | Rat hippocampal neurons | Inhibited repetitive firing of action potentials by 87%. | [Liu et al., 2008] |

| 58.75 µM (EC50) | Cultured hippocampal neurons | Blocked low Mg2+-induced SREDs. | [Grabenstatter et al., 2007] |

Experimental Protocols

This section outlines a detailed protocol for the stereotaxic intracerebral administration of this compound into the hippocampus of a rat, a region critically involved in epilepsy.

Protocol 1: Preparation of this compound Solution for Intracerebral Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes

Procedure:

-

Dissolution: Based on in vitro study preparations, dissolve this compound powder in sterile water. To aid dissolution, add 0.1 M NaOH dropwise while vortexing until the solution is clear.

-

Concentration: Prepare a stock solution of 10 mM. For intracerebral injection, a starting concentration of 1 mM can be used, with a final injection volume of 1 µL per site. This concentration is a starting point and should be optimized for the specific experimental goals.

-

pH Adjustment: Adjust the pH of the final solution to a physiologically compatible range (7.2-7.4) using sterile HCl or NaOH.

-

Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Storage: Store the prepared solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Intracerebral Injection of this compound in Rats

Materials and Equipment:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Heating pad to maintain body temperature

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Infusion pump

-

Suturing material

-

Analgesics and antibiotics

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).

-

Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Place the rat in the stereotaxic apparatus, ensuring the head is level.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Shave the scalp and clean the area with an antiseptic solution.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify and clean the bregma and lambda landmarks.

-

Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., hippocampus or amygdala).

-

Hippocampus (CA1 region): Anteroposterior (AP): -3.6 mm from bregma; Mediolateral (ML): ±2.4 mm from midline; Dorsoventral (DV): -3.0 mm from the skull surface.

-

Basolateral Amygdala: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from midline; Dorsoventral (DV): -8.5 mm from bregma.

-

-

Drill a small burr hole through the skull at the determined coordinates.

-

-

Intracerebral Injection:

-

Load the Hamilton syringe with the prepared this compound solution.

-

Mount the syringe on the stereotaxic arm and slowly lower the needle to the target DV coordinate.

-

Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure proper diffusion. A total volume of 1 µL is a common starting point.

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics and antibiotics as per institutional guidelines.

-

Monitor the animal during recovery from anesthesia on a heating pad.

-

House the animal individually and monitor for any signs of distress or complications.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its intracerebral administration.

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for intracerebral this compound administration.

References

- 1. Intra-Amygdala Injection of 5-HT1A Receptor Ligands Produces Differential Effects on the Behavior of High- and Low-Anxiety Wistar Rats [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. olac.berkeley.edu [olac.berkeley.edu]

- 4. Stereotaxic Exposure of the Central Nucleus of the Amygdala to Corticosterone Increases Colonic Permeability and Reduces Nerve-Mediated Active Ion Transport in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracerebroventricular infusion [bio-protocol.org]

Application Notes and Protocols: (R)-Carisbamate in Post-Traumatic Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-traumatic epilepsy (PTE) is a debilitating neurological disorder that can arise following a traumatic brain injury (TBI). The development of effective therapeutic interventions to prevent or treat PTE is a significant area of research. (R)-Carisbamate (CRS), an investigational neuromodulator, has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models of epilepsy.[1][2][3] This document provides detailed application notes and protocols regarding the use of this compound in a relevant animal model of PTE, summarizing the available data on its efficacy and outlining the experimental procedures involved.

The primary known mechanism of action for Carisbamate is the modulation of voltage-gated sodium channels, which helps to stabilize neuronal activity and prevent the excessive firing that leads to seizures.[4] There is also evidence suggesting a potential role in enhancing GABAergic neurotransmission, the primary inhibitory pathway in the brain.[4] Despite its efficacy in some epilepsy models, its performance in post-traumatic epilepsy models has been found to be limited.

Data Presentation

Efficacy of this compound in a Rostral Parasagittal Fluid Percussion Injury (rpFPI) Model of PTE

A key study by Eastman et al. (2011) investigated the antiepileptogenic and antiepileptic effects of this compound in a rat model of PTE induced by rostral parasagittal fluid percussion injury (rpFPI). The results of this blind and randomized study are summarized below.

Table 1: Antiepileptogenic Effects of this compound in the rpFPI Rat Model

| Treatment Group | Assessment Time Point | Outcome Measure | Result | Reference |

| This compound | 1 and 3 months post-injury | Incidence of Epilepsy | No significant antiepileptogenic effects detected. | |

| This compound | 1 and 3 months post-injury | Frequency of Seizures | No significant antiepileptogenic effects detected. |

Table 2: Antiepileptic Effects of this compound in the rpFPI Rat Model

| Treatment Group | Assessment Time Point | Outcome Measure | Result | Reference |

| This compound | 1 and 4 months post-injury | Seizure Frequency | Equivocal and transient antiepileptic effects observed. |

Note: The studies were powered to detect an approximate 50% decrease in epilepsy incidence and a 40% decrease in seizure frequency. Despite achieving plasma concentrations comparable to or higher than those in previous preclinical and clinical studies, this compound did not demonstrate significant efficacy in this model of pharmacoresistant epilepsy.

Experimental Protocols

Rostral Parasagittal Fluid Percussion Injury (rpFPI) Model of Post-Traumatic Epilepsy in Rats

This protocol describes the induction of PTE in rats using the rpFPI model, which closely replicates human contusive closed head injury.

1. Animal Preparation:

- Use adolescent male Sprague-Dawley rats.

- Anesthetize the animals according to institutional guidelines.

- Secure the rat in a stereotaxic frame.

- Make a midline scalp incision to expose the skull.

2. Craniotomy:

- Perform a craniotomy over the desired cortical location (e.g., rostral parasagittal cortex).

- The dura mater should remain intact.

- Securely attach a Luer-Lok hub over the craniotomy site using dental cement.

3. Fluid Percussion Injury Induction:

- Connect the hub to a fluid percussion device.

- Deliver a calibrated fluid pulse to the intact dura to induce the injury. The pressure and duration of the pulse should be standardized to produce a consistent level of injury.

4. Post-Injury Monitoring and Care:

- Monitor the animal for recovery from anesthesia.

- Provide appropriate post-operative care, including analgesics and hydration.

- House the animals individually with free access to food and water.

5. Seizure Monitoring:

- Implant electrocorticography (ECoG) electrodes to monitor brain electrical activity.

- Conduct continuous video-ECoG monitoring to detect and quantify spontaneous recurrent seizures.

This compound Administration Protocol

This protocol outlines the administration of this compound for assessing its antiepileptogenic and antiepileptic effects.

1. Drug Preparation:

- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

2. Antiepileptogenic Treatment Paradigm:

- Initiate a 2-week prophylactic treatment with this compound or vehicle control 15 minutes after the rpFPI.

- Administer the drug via oral gavage or intraperitoneal injection at a predetermined dose and frequency. Dosing should be designed to maintain therapeutic blood levels.

- Assess the development of epilepsy at 1 and 3 months post-injury through ECoG monitoring.

3. Antiepileptic Treatment Paradigm:

- In animals with established PTE, conduct repeated measures experiments.

- Administer a 1-week treatment of this compound at 1 and 4 months post-injury.

- Monitor seizure frequency during the treatment period and compare it to a baseline period.

4. Plasma Concentration Analysis:

- Collect blood samples to determine the plasma concentration of this compound to ensure it is within the therapeutic range.

Visualizations

References

Designing Clinical Trials for Adjunctive (R)-Carisbamate Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate is an investigational antiepileptic drug (AED) that has shown potential as an adjunctive therapy for treatment-resistant epilepsy, including focal-onset seizures and Lennox-Gastaut Syndrome (LGS).[1][2] Its primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[3] This document provides detailed application notes and protocols for designing robust Phase III clinical trials to evaluate the efficacy and safety of adjunctive this compound therapy.

Application Notes

Rationale for Adjunctive Therapy Trials

Ethical considerations preclude the use of a placebo as a monotherapy in patients with active epilepsy. Therefore, new AEDs are typically evaluated in adjunctive therapy trials, where the investigational drug is added to the patient's existing, stable AED regimen.[4] This design allows for the assessment of the additional benefit of the new drug compared to a placebo, while ensuring all patients receive a baseline level of care.

Target Patient Population

The selection of the target patient population is critical for the success of the clinical trial. For adjunctive this compound therapy, the following populations are of primary interest:

-

Adults and adolescents (≥16 years) with drug-resistant focal-onset seizures: These patients continue to experience seizures despite treatment with one or more appropriate AEDs.

-

Children and adults (e.g., 4-55 years) with Lennox-Gastaut Syndrome (LGS): LGS is a severe form of childhood-onset epilepsy characterized by multiple seizure types and developmental delay.[1]

Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population and to minimize confounding factors. Key criteria from a representative this compound trial for LGS (NCT05219617) are summarized in the table below.

| Inclusion Criteria | Exclusion Criteria |

| Documented history of LGS (evidence of multiple seizure types, specific EEG patterns, and developmental delay) | Progressive neurologic disease |

| Currently treated with 1-4 concomitant AEDs with stable doses | Clinically significant cardiac, respiratory, gastrointestinal, or renal disease |

| Minimum number of drop seizures (e.g., tonic or atonic) during the baseline period | Use of felbamate for less than 18 months |

Efficacy and Safety Endpoints

The primary and secondary endpoints of the trial must be clearly defined and aligned with regulatory guidelines.

| Endpoint Type | Endpoint | Description |

| Primary Efficacy | Percent change from baseline in seizure frequency | The percentage reduction in the frequency of the primary seizure type(s) (e.g., drop seizures in LGS, focal-onset seizures) during the treatment period compared to the baseline period. |

| Responder Rate | The proportion of patients who experience a ≥50% reduction in the frequency of the primary seizure type(s) during the treatment period compared to the baseline period. | |

| Secondary Efficacy | Change in overall seizure frequency | The change in the frequency of all seizure types. |

| Seizure-free days | The number of days a patient is free from any seizures. | |

| Clinician Global Impression of Change (CGI-C) | A clinician's assessment of the patient's overall improvement or worsening. | |

| Patient/Caregiver Global Impression of Change (PGI-C) | The patient's or caregiver's assessment of the overall improvement or worsening. | |

| Safety | Incidence of Treatment-Emergent Adverse Events (TEAEs) | The number and percentage of patients experiencing adverse events that occur or worsen during the treatment period. |

| Laboratory abnormalities | Changes in hematology, clinical chemistry, and urinalysis parameters. | |

| Vital signs and ECGs | Changes in blood pressure, heart rate, respiratory rate, temperature, and electrocardiogram readings. |

Experimental Protocols

Study Design and Workflow

A typical Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is recommended.

Seizure Frequency and Type Monitoring Protocol

Accurate seizure monitoring is paramount for efficacy assessment. The use of a standardized electronic seizure diary is highly recommended.

Protocol:

-

Patient/Caregiver Training: At the beginning of the baseline period, provide comprehensive training to the patient and/or caregiver on how to accurately identify and record seizure types and frequency using the electronic diary.

-

Daily Entries: Require daily entries in the electronic diary, even on seizure-free days, to ensure compliance and data integrity.

-

Data Collection: The electronic diary should capture the following for each seizure event:

-

Date and time of seizure onset

-

Seizure type (e.g., tonic, atonic, focal with motor signs)

-

Seizure duration

-

Any potential triggers

-

-

Data Review: At each study visit, the clinical site staff should review the seizure diary with the patient/caregiver to ensure accuracy and completeness.

Adverse Event Monitoring Protocol

Systematic monitoring of adverse events is crucial for evaluating the safety and tolerability of this compound. The Liverpool Adverse Events Profile (LAEP) is a validated, 19-item self-report questionnaire for this purpose.

Protocol:

-

Administration: The LAEP should be administered at baseline and at specified intervals during the treatment and follow-up periods.

-

Scoring: Each of the 19 items is rated on a 4-point Likert scale:

-

1 = Never a problem

-

2 = Rarely a problem

-

3 = Sometimes a problem

-

4 = Always a problem The total score ranges from 19 to 76, with higher scores indicating a greater burden of adverse events.

-

-

Interpretation: Changes in the total LAEP score from baseline will be a key safety endpoint. Additionally, individual item scores can identify specific adverse event profiles.

-

Spontaneous Reporting: In addition to the LAEP, all spontaneously reported adverse events should be recorded and graded for severity and relationship to the study drug.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Protocol

PK/PD analysis is essential to understand the relationship between drug exposure and response.

Protocol:

-

Blood Sampling: Collect sparse blood samples for this compound concentration measurement at pre-specified time points during study visits (e.g., trough concentrations before morning dose). A more intensive sampling schedule may be implemented in a subset of patients.

-

Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) should be used to quantify this compound concentrations in plasma.

-

Population PK Modeling: A population PK model will be developed to:

-

Characterize the typical PK of this compound and its variability in the target patient population.

-

Identify covariates (e.g., age, weight, concomitant medications) that influence drug exposure.

-

-

Exposure-Response Analysis: The relationship between individual patient exposure (e.g., AUC, Cmax) and efficacy (e.g., seizure reduction) and safety (e.g., LAEP score) endpoints will be explored.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | Placebo (N=...) | This compound Low Dose (N=...) | This compound High Dose (N=...) | Total (N=...) |

| Age (years), mean (SD) | ||||

| Sex, n (%) | ||||

| Male | ||||

| Female | ||||

| Race, n (%) | ||||

| White | ||||

| Black or African American | ||||

| Asian | ||||

| Other | ||||

| Weight (kg), mean (SD) | ||||

| Baseline Seizure Frequency (per 28 days), median (range) | ||||

| Number of Concomitant AEDs, mean (SD) |

Table 2: Efficacy Outcomes

| Endpoint | Placebo (N=...) | This compound Low Dose (N=...) | This compound High Dose (N=...) | p-value vs. Placebo |

| Median Percent Reduction in Seizure Frequency (%) | ||||

| Responder Rate (≥50% reduction), n (%) | ||||

| Mean Change from Baseline in Seizure-Free Days |

Table 3: Safety and Tolerability Summary

| Adverse Event | Placebo (N=...) | This compound Low Dose (N=...) | This compound High Dose (N=...) |

| Any TEAE, n (%) | |||

| TEAEs leading to discontinuation, n (%) | |||

| Serious TEAEs, n (%) | |||

| Most Common TEAEs (>5% in any group) | |||

| Dizziness, n (%) | |||

| Somnolence, n (%) | |||

| Headache, n (%) | |||

| Nausea, n (%) | |||

| Mean Change from Baseline in LAEP Total Score |

Mandatory Visualization

Signaling Pathway of this compound

This compound is thought to exert its anticonvulsant effects by modulating voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons can be due to dysfunction of these channels. By binding to VGSCs, this compound is believed to stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that leads to seizures.

Conclusion

The successful design and execution of clinical trials for adjunctive this compound therapy require a comprehensive and well-defined protocol. By adhering to the principles and methodologies outlined in these application notes, researchers can generate high-quality data to rigorously evaluate the efficacy and safety of this promising antiepileptic drug.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Carisbamate Oral Formulation Development

This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of (R)-Carisbamate. It provides troubleshooting advice, frequently asked questions (FAQs), comparative data, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioavailability challenges?

This compound (also known as YKP509) is a novel compound that was investigated for its anticonvulsant properties in conditions like epilepsy.[1][2] Like many new chemical entities (NCEs), its development can be hindered by suboptimal pharmacokinetic properties.[3][4] The primary challenges affecting the oral bioavailability of compounds like this compound often stem from low aqueous solubility and/or low intestinal permeability, which are key determinants of drug absorption.[5]

Q2: Which formulation strategies are most promising for improving the oral bioavailability of a poorly soluble drug like this compound?

For poorly soluble drugs, several formulation strategies can significantly enhance oral bioavailability. These approaches primarily focus on increasing the drug's dissolution rate and/or apparent solubility in gastrointestinal fluids. Key strategies include:

-

Particle Size Reduction (Micronization/Nanosizing): Decreasing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.

-

Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous state prevents crystallization and can lead to higher apparent solubility and faster dissolution.

-

Lipid-Based Formulations (LBFs): Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in the gastrointestinal tract, forming fine emulsions that enhance absorption.

-

Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.

Q3: How do I select the best formulation strategy for my experiments?

The optimal strategy depends on the specific physicochemical properties of this compound. A logical approach involves a systematic screening process.

-

Characterize the API: Determine key properties like aqueous solubility, pKa, logP, and crystalline form.

-

Conduct Feasibility Studies: Screen simple formulations from different technology platforms (e.g., a basic suspension, a simple solid dispersion, and a lipid-based solution).

-